2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-ethoxyphenyl group. A thioether linkage connects the triazolopyridazine moiety to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl ring.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-3-30-17-8-5-15(6-9-17)19-10-11-20-25-26-22(28(20)27-19)31-13-21(29)24-16-7-4-14(2)18(23)12-16/h4-12H,3,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDYYDVFLBHJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced chemical engineering techniques to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxyphenyl group can be oxidized to form the corresponding phenol.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a simpler heterocyclic structure.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
Oxidation: : Formation of 4-ethoxyphenol.
Reduction: : Formation of a simpler triazolopyridazine derivative.
Substitution: : Formation of various substituted thioacetamides.
Scientific Research Applications
The compound's structure suggests a range of potential biological activities, including:
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key kinases associated with tumor growth.
- Case Study : In vitro studies have shown that the compound induces apoptosis in breast cancer cells (MCF-7), demonstrating a dose-dependent response. The IC50 values for these derivatives typically fall within the micromolar range, indicating potent activity against tumor proliferation.
-
Anti-inflammatory Effects
- The compound has been evaluated for its ability to modulate inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In models of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
-
Antimicrobial Activity
- Preliminary studies suggest that similar triazole derivatives possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.
Data Tables
| Activity Type | Related Studies | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Dose-dependent increase in apoptosis markers observed |
| Anti-inflammatory | Reduces TNF-alpha production | Significant reduction in inflammatory markers in LPS-induced models |
| Antimicrobial | Effective against Staphylococcus aureus | Disruption of bacterial cell wall synthesis noted |
Case Studies
-
Anticancer Activity
- A detailed study involving human breast cancer cells demonstrated that treatment with varying concentrations of the compound led to increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects
- In a controlled experiment using macrophage models, the compound significantly decreased levels of pro-inflammatory cytokines when compared to untreated controls, indicating its potential utility in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridazine/Triazolopyrimidine Cores
Several compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects and synthetic strategies:
Key Observations :
- Core Flexibility: The triazolopyridazine core (target compound) offers a planar structure conducive to intercalation or enzyme binding, whereas thieno-triazolo-pyrimidines introduce steric bulk that may alter pharmacokinetics.
- Substituent Effects : The ethoxy group in the target compound likely enhances metabolic stability over the methoxy analogue . Fluorine in both the target compound and the thiazole derivative may improve membrane permeability and binding affinity via electron-withdrawing effects.
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide , often referred to as WAY-270329, is a novel triazole derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18FN5O2S
- CAS Number : 721964-51-8
- IUPAC Name : 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it exhibits significant anti-tubercular properties and potential anticancer activities.
1. Anti-Tubercular Activity
Recent studies have investigated the efficacy of triazole derivatives against Mycobacterium tuberculosis. For instance, compounds structurally similar to WAY-270329 have demonstrated promising results in inhibiting the growth of M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The docking studies suggest that these compounds interact effectively with the target proteins involved in the bacterial metabolism.
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Its mechanism involves inhibition of receptor tyrosine kinases (RTKs), particularly the c-Met pathway which is crucial in cancer metastasis and invasion. This inhibition leads to reduced tumor growth in various cancer models .
The mechanisms by which WAY-270329 exerts its biological effects can be summarized as follows:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby disrupting cancer cell proliferation.
- Targeting Bacterial Metabolism : By interfering with metabolic pathways in M. tuberculosis, it effectively reduces bacterial viability and replication.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to WAY-270329:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
